molecular formula C3HClF6 B1595698 2-Chloro-1,1,1,3,3,3-hexafluoropropane CAS No. 431-87-8

2-Chloro-1,1,1,3,3,3-hexafluoropropane

Cat. No.: B1595698
CAS No.: 431-87-8
M. Wt: 186.48 g/mol
InChI Key: BKWAVXQSZLEURV-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1,3,3,3-hexafluoropropane is an organofluorine compound with the molecular formula C3HClF6. It is a colorless gas that is typically available in liquid form under pressure. This compound is known for its use as a refrigerant and is also recognized as an ozone-depleting substance .

Mechanism of Action

Target of Action

2-Chloro-1,1,1,3,3,3-hexafluoropropane is primarily used as a refrigerant . Its primary targets are the systems and environments that require cooling, such as air conditioning systems and refrigeration units .

Mode of Action

The compound works by absorbing heat from the environment during its phase transition from a liquid to a gas . This process, known as evaporation, cools the surrounding environment. When the gas is compressed back into a liquid, the absorbed heat is released outside the target environment .

Biochemical Pathways

It’s worth noting that it is an ozone-depleting compound , which means it can contribute to the degradation of the ozone layer when released into the atmosphere.

Pharmacokinetics

In terms of its physical properties, it has a boiling point of 14°c , which allows it to evaporate and absorb heat at common environmental temperatures.

Result of Action

The primary result of the action of this compound is the cooling of the target environment. By absorbing heat during evaporation, it effectively lowers the temperature of the surrounding area .

Action Environment

The efficacy and stability of this compound as a refrigerant can be influenced by various environmental factors. For instance, the efficiency of heat absorption can be affected by the ambient temperature and pressure . Additionally, as an ozone-depleting compound , its release into the atmosphere can have environmental implications, contributing to global warming and ozone layer depletion .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,1,1,3,3,3-hexafluoropropane can be synthesized by reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the gas phase at temperatures between 250-400°C. The reaction is catalyzed by trivalent chromium, such as chromium (III) chloride, supported on carbon with low content of specific impurities .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process involves the use of large-scale reactors to ensure the efficient conversion of 1,1,1,3,3,3-hexachloropropane to the desired fluorinated product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,1,1,3,3,3-hexafluoropropane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in addition reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include solvents like ethanol or water and are carried out at moderate temperatures.

    Addition Reactions: These reactions may involve reagents like hydrogen or halogens under controlled conditions.

Major Products:

Scientific Research Applications

2-Chloro-1,1,1,3,3,3-hexafluoropropane has several applications in scientific research and industry:

Comparison with Similar Compounds

  • 1,1,1,3,3,3-Hexafluoropropane
  • 1,1,1,3,3,3-Hexachloropropane
  • 1,1,1,2,3,3-Hexafluoropropane

Comparison: 2-Chloro-1,1,1,3,3,3-hexafluoropropane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Compared to 1,1,1,3,3,3-hexafluoropropane, it has a higher reactivity due to the chlorine atom. In contrast, 1,1,1,3,3,3-hexachloropropane is more reactive due to the presence of multiple chlorine atoms, making it a useful intermediate in various chemical syntheses .

Properties

IUPAC Name

2-chloro-1,1,1,3,3,3-hexafluoropropane
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InChI

InChI=1S/C3HClF6/c4-1(2(5,6)7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BKWAVXQSZLEURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF6
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4075033
Record name 1,1,1,3,3,3-Hexafluoro-2-chloropropane
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Molecular Weight

186.48 g/mol
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Physical Description

Compressed gas; [Matrix Scientific MSDS]
Record name 2-Chloro-1,1,1,3,3,3-hexafluoropropane
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CAS No.

431-87-8
Record name 2-Chloro-1,1,1,3,3,3-hexafluoropropane
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Record name 1,1,1,3,3,3-Hexafluoro-2-chloropropane
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Record name 2-chloro-1,1,1,3,3,3-hexafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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